- Preparation of N-acylazetidine MEK inhibitors and 4-aryl-2-aminopyrimidine or 4-aryl-2-aminoalkylpyrimidine JAK-2 inhibitors and their combinations useful for treating neoplasm, World Intellectual Property Organization, , ,
Cas no 934664-41-2 (tert-butyl 3-methylideneazetidine-1-carboxylate)
934664-41-2 structure
Product Name:tert-butyl 3-methylideneazetidine-1-carboxylate
Numéro CAS:934664-41-2
Le MF:C9H15NO2
Mégawatts:169.220902681351
MDL:MFCD12031229
CID:859000
PubChem ID:55269097
Update Time:2025-06-13
tert-butyl 3-methylideneazetidine-1-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- tert-Butyl 3-methyleneazetidine-1-carboxylate
- 3-Methylene-azetidine-1-carboxylic acid tert-butyl ester
- 1-Boc-3-methylideneazetid...
- tert-butyl 3-methylideneazetidine-1-carboxylate
- 1-Boc-3-methylideneazetidine
- 1,1-DIMETHYLETHYL 3-METHYLIDENEAZETIDINE-1-CARBOXYLATE
- MECAHFSQQZQZOI-UHFFFAOYSA-N
- 5860AC
- PB19228
- AM804576
- AB1011612
- AB0050474
- tert-butyl 3-methylene-azetidine-1-carboxylate
- 3-Methyleneaze
- J-524559
- SY046612
- DB-371887
- CS-W022997
- EN300-155692
- DTXSID70717214
- AKOS006316676
- MFCD12031229
- B6011
- ALBB-031201
- SCHEMBL1488353
- 1-Boc-3-methyleneazetidine
- SS-4888
- 934664-41-2
- tert-Butyl3-methyleneazetidine-1-carboxylate
-
- MDL: MFCD12031229
- Piscine à noyau: 1S/C9H15NO2/c1-7-5-10(6-7)8(11)12-9(2,3)4/h1,5-6H2,2-4H3
- La clé Inchi: MECAHFSQQZQZOI-UHFFFAOYSA-N
- Sourire: O=C(N1CC(=C)C1)OC(C)(C)C
Propriétés calculées
- Qualité précise: 169.110278721g/mol
- Masse isotopique unique: 169.110278721g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 2
- Complexité: 207
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 29.5
- Le xlogp3: 1
Propriétés expérimentales
- Point d'ébullition: 214.8±29.0°C at 760 mmHg
tert-butyl 3-methylideneazetidine-1-carboxylate Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
tert-butyl 3-methylideneazetidine-1-carboxylate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM103675-100g |
tert-butyl 3-methylideneazetidine-1-carboxylate |
934664-41-2 | 95+% | 100g |
$550 | 2021-06-10 | |
| Alichem | A449040934-25g |
tert-Butyl 3-methyleneazetidine-1-carboxylate |
934664-41-2 | 97% | 25g |
$247.20 | 2023-08-31 | |
| Alichem | A449040934-100g |
tert-Butyl 3-methyleneazetidine-1-carboxylate |
934664-41-2 | 97% | 100g |
$723.84 | 2023-08-31 | |
| abcr | AB439858-1 g |
tert-Butyl 3-methyleneazetidine-1-carboxylate, 95%; . |
934664-41-2 | 95% | 1g |
€93.80 | 2023-07-18 | |
| abcr | AB439858-5 g |
tert-Butyl 3-methyleneazetidine-1-carboxylate, 95%; . |
934664-41-2 | 95% | 5g |
€146.00 | 2023-07-18 | |
| abcr | AB439858-10 g |
tert-Butyl 3-methyleneazetidine-1-carboxylate, 95%; . |
934664-41-2 | 95% | 10g |
€201.10 | 2023-07-18 | |
| abcr | AB439858-25 g |
tert-Butyl 3-methyleneazetidine-1-carboxylate, 95%; . |
934664-41-2 | 95% | 25g |
€357.50 | 2023-07-18 | |
| abcr | AB439858-100 g |
tert-Butyl 3-methyleneazetidine-1-carboxylate, 95%; . |
934664-41-2 | 95% | 100g |
€834.30 | 2023-07-18 | |
| Apollo Scientific | OR317163-1g |
3-Methylideneazetidine, N-BOC protected |
934664-41-2 | 97% | 1g |
£15.00 | 2025-03-21 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T60460-25g |
tert-Butyl 3-methyleneazetidine-1-carboxylate |
934664-41-2 | 97% | 25g |
¥442.0 | 2023-09-06 |
tert-butyl 3-methylideneazetidine-1-carboxylate Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, rt
1.2 Solvents: Diethyl ether ; 2 h, 35 °C
1.2 Solvents: Diethyl ether ; 2 h, 35 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether , Tetrahydrofuran ; rt; 30 min, rt
1.2 Solvents: Diethyl ether ; rt; 16 h, rt
1.3 Reagents: Water ; rt
1.2 Solvents: Diethyl ether ; rt; 16 h, rt
1.3 Reagents: Water ; rt
Référence
- Branch-Selective Addition of Unactivated Olefins into Imines and Aldehydes, Journal of the American Chemical Society, 2018, 140(49), 16976-16981
Méthode de production 3
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 4 h, 70 °C; 70 °C → 50 °C
1.2 Solvents: Tetrahydrofuran ; 15 h, 70 °C
1.2 Solvents: Tetrahydrofuran ; 15 h, 70 °C
Référence
- Selective octahydrocyclopenta[c]pyrroles as negative modulators of NR2B and their preparation, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C; 18 h, reflux
Référence
- Oxidative Cascade Reaction of N-Aryl-3-alkylideneazetidines and Carboxylic Acids: Access to Fused Pyridines, Organic Letters, 2018, 20(13), 3833-3837
Méthode de production 5
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, reflux
1.2 30 min, rt
1.3 Reagents: Water
1.2 30 min, rt
1.3 Reagents: Water
Référence
- Preparation of spiroisoxazoline compounds having a potentiating effect on the activity of ethionamide and their use for treating mycobacterial infections such as tuberculosis and leprosy, France, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, 25 °C
1.2 Solvents: Diethyl ether ; 18 h, 25 °C
1.2 Solvents: Diethyl ether ; 18 h, 25 °C
Référence
- Identification of false positives in "HTS hits to lead": The application of Bayesian models in HTS triage to rapidly deliver a series of selective TRPV4 antagonists, MedChemComm, 2013, 4(1), 244-251
Méthode de production 7
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, rt
1.2 Solvents: Diethyl ether ; 2 h, 35 °C
1.2 Solvents: Diethyl ether ; 2 h, 35 °C
Référence
- Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (GDC-0973), ACS Medicinal Chemistry Letters, 2012, 3(5), 416-421
Méthode de production 8
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, rt
1.2 Solvents: Diethyl ether ; 2 h, 35 °C; 35 °C → rt
1.2 Solvents: Diethyl ether ; 2 h, 35 °C; 35 °C → rt
Référence
- Preparation of azetidines as MEK kinase inhibitors for the treatment of proliferative diseases, especially cancer, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, rt
1.2 2 h, 35 °C; 35 °C → rt
1.2 2 h, 35 °C; 35 °C → rt
Référence
- Pleuromutilin derivative and application as antibacterial agents, China, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ; < 10 °C; 2 h, rt
1.2 Solvents: Tetrahydrofuran ; < 10 °C; 2 h, rt
Référence
- Synthesis of sp3-Enriched β-Fluoro Sulfonyl Chlorides, Synthesis, 2021, 53(10), 1771-1784
Méthode de production 11
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 0.5 h, 0 °C; 0 °C → rt; 1 h, rt
1.2 cooled; heated
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 cooled; heated
1.3 Reagents: Ammonium chloride Solvents: Water
Référence
- Spiroheterocyclic compounds as mGlu5 antagonists and their preparation and use for the treatment of diseases, World Intellectual Property Organization, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 Solvents: Diethyl ether ; 1 - 6 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C → rt
1.2 Solvents: Diethyl ether ; 1 - 6 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C → rt
Référence
- Site-Specific Alkene Hydromethylation via Protonolysis of Titanacyclobutanes, Angewandte Chemie, 2021, 60(26), 14360-14364
Méthode de production 13
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Solvents: Tetrahydrofuran ; rt; 2 h, 35 °C
1.2 Solvents: Tetrahydrofuran ; rt; 2 h, 35 °C
Référence
- Preparation of azaindazole compounds as inhibitors of T790M containing EGFR mutants, World Intellectual Property Organization, , ,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether , Tetrahydrofuran ; rt; 30 min, rt
1.2 Solvents: Diethyl ether ; rt; 16 h, rt
1.3 Reagents: Water ; rt
1.2 Solvents: Diethyl ether ; rt; 16 h, rt
1.3 Reagents: Water ; rt
Référence
- Branch-selective addition of unactivated olefins into imines and aldehydes, ChemRxiv, 2018, 1, 1-7
Méthode de production 15
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 0 °C; 0 °C → rt; 1.5 h, rt
1.2 Solvents: Diethyl ether ; 2 h, rt → reflux; reflux → rt
1.2 Solvents: Diethyl ether ; 2 h, rt → reflux; reflux → rt
Référence
- Preparation of triazolopyridine derivatives for use as PIM kinase inhibitors, World Intellectual Property Organization, , ,
Méthode de production 16
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether
Référence
- Hydrophilic azaspiroalkenes as robust bioorthogonal reporters, Chemical Communications (Cambridge, 2018, 54(99), 14005-14008
Méthode de production 17
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 2 h, rt
1.2 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Référence
- Asymmetric Catalytic Ring-Expansion of 3-Methyleneazetidines with α-Diazo Pyrazoamides towards Proline-Derivatives, Angewandte Chemie, 2023, 62(32),
tert-butyl 3-methylideneazetidine-1-carboxylate Raw materials
- Methyltriphenylphosphonium bromide
- methyl(triphenyl)phosphonium;iodide
- tert-Butyl 3-oxoazetidine-1-carboxylate
- Benzyltriphenylphosphonium bromide
tert-butyl 3-methylideneazetidine-1-carboxylate Preparation Products
tert-butyl 3-methylideneazetidine-1-carboxylate Fournisseurs
Suzhou Senfeida Chemical Co., Ltd
Membre gold
(CAS:934664-41-2)1-Azetidinecarboxylic acid, 3-methylene-, 1,1-dimethylethyl ester
Numéro de commande:sfd9465
État des stocks:in Stock
Quantité:200kg
Pureté:99.9%
Dernières informations tarifaires mises à jour:Friday, 19 July 2024 14:35
Prix ($):discuss personally
Courriel:sales2@senfeida.com
Amadis Chemical Company Limited
Membre gold
(CAS:934664-41-2)tert-butyl 3-methylideneazetidine-1-carboxylate
Numéro de commande:A859765
État des stocks:in Stock
Quantité:100g/500g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 08:20
Prix ($):258.0/1291.0
Courriel:sales@amadischem.com
tert-butyl 3-methylideneazetidine-1-carboxylate Littérature connexe
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
934664-41-2 (tert-butyl 3-methylideneazetidine-1-carboxylate) Produits connexes
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Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
(CAS:934664-41-2)1-Azetidinecarboxylic acid, 3-methylene-, 1,1-dimethylethyl ester
Pureté:99.9%
Quantité:200kg
Prix ($):Enquête
Amadis Chemical Company Limited
(CAS:934664-41-2)tert-butyl 3-methylideneazetidine-1-carboxylate
Pureté:99%/99%
Quantité:100g/500g
Prix ($):258.0/1291.0